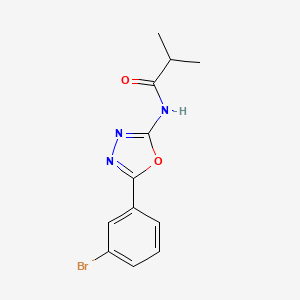

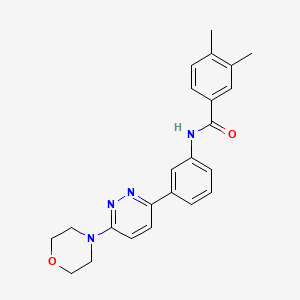

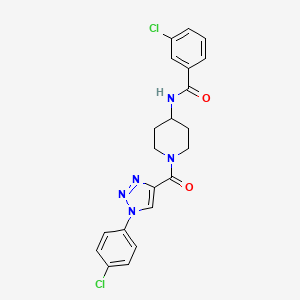

![molecular formula C18H22N4O3S B2978840 N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034542-50-0](/img/structure/B2978840.png)

N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-([2,3’-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . It also contains a bipyridine moiety, which is often used in coordination chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of similar compounds can often be determined using techniques like X-ray crystallography .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing piperidine rings are known to undergo a variety of reactions, including substitutions and ring-opening reactions . The bipyridine moiety can also coordinate to metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the piperidine ring could increase its basicity, while the bipyridine moiety could potentially allow it to act as a ligand .Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, a category that includes compounds structurally similar to N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, especially those with bulky moieties in specific positions, have shown substantial anti-AChE activity, making them potential candidates for antidementia agents (Sugimoto et al., 1990).

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

Benzamide derivatives bearing a piperidine ring, similar to this compound, have been found to act as serotonin 4 (5-HT(4)) receptor agonists. These compounds can potentially accelerate gastrointestinal motility, offering new avenues for the treatment of related disorders (Sonda et al., 2003).

Cannabinoid Receptor Antagonists

Pyrazole derivatives, including those with a piperidine component, have been studied as potential antagonists for the brain cannabinoid receptor (CB1). These compounds could potentially be used to counteract the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Antioxidant Capacity and Anticholinesterase Activity

Studies on sulfonyl hydrazones and piperidine derivatives have shown these compounds to have significant antioxidant capacities and anticholinesterase activities. This makes them potential candidates for therapeutic applications in conditions where oxidative stress and cholinesterase inhibition are beneficial (Karaman et al., 2016).

Inducible Nitric Oxide Synthase Inhibitors

Compounds in the 4-methylaminopyridine series, including those with piperidine modifications, have been identified as selective inhibitors of inducible nitric oxide synthase (NOS). This selectivity is important for therapeutic targeting, potentially providing a basis for the development of treatments for conditions involving NOS imbalance (Connolly et al., 2004).

Met Kinase Inhibitors for Cancer Therapy

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to the compound , have been identified as potent and selective Met kinase inhibitors. This has implications in cancer therapy, as these compounds demonstrated efficacy in tumor models and have been advanced into clinical trials (Schroeder et al., 2009).

Lewis Basic Catalysts in Organic Chemistry

Compounds derived from l-piperazine-2-carboxylic acid, including N-formamides, have been developed as highly enantioselective Lewis basic catalysts. These have applications in organic synthesis, particularly in the hydrosilylation of N-aryl imines, and demonstrate the utility of piperidine derivatives in catalysis (Wang et al., 2006).

Antipsychotic Agent Development

Heterocyclic analogues of benzamide, including those with a piperidine structure, have shown potential as antipsychotic agents. They exhibit binding to dopamine D2 and serotonin receptors, suggesting their utility in psychiatric medication development (Norman et al., 1996).

Mécanisme D'action

Target of Action

The primary target of N-([2,3’-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is the Anaplastic Lymphoma Kinase (ALK). ALK has gained increased attention as an attractive therapeutic target for the treatment of various cancers, especially non-small-cell lung cancer .

Mode of Action

N-([2,3’-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide acts as a Type I1/2 inhibitor of ALK, which occupies both the ATP binding site and the back ATP hydrophobic cavity in DFG-in conformation . This interaction with ALK leads to changes in the dynamic behavior of ALK, affecting the binding of other inhibitors .

Biochemical Pathways

The compound’s interaction with ALK affects the ALK signaling pathway. This pathway plays a crucial role in cell growth and proliferation. By inhibiting ALK, the compound can potentially halt the growth and proliferation of cancer cells .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are metabolized in the liver .

Result of Action

The molecular and cellular effects of N-([2,3’-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide’s action include the inhibition of ALK, leading to a decrease in cell growth and proliferation. This can potentially lead to a halt in the progression of cancers that are driven by ALK .

Action Environment

Environmental factors such as the presence of other drugs, the patient’s overall health status, and genetic factors can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs could potentially affect the compound’s metabolism, altering its efficacy and potential side effects .

Orientations Futures

Propriétés

IUPAC Name |

1-methylsulfonyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-26(24,25)22-9-5-15(6-10-22)18(23)21-12-14-4-8-20-17(11-14)16-3-2-7-19-13-16/h2-4,7-8,11,13,15H,5-6,9-10,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVISUDLOMEDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

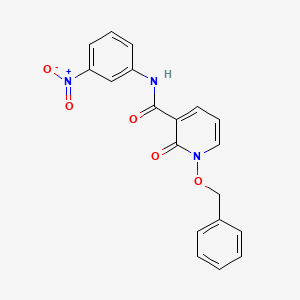

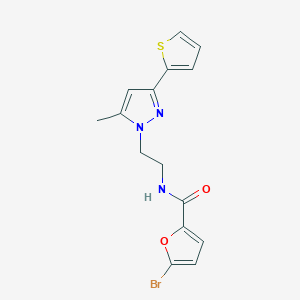

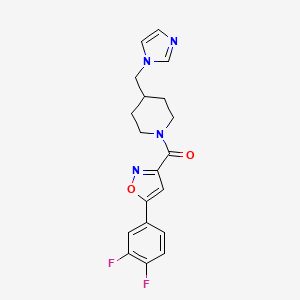

![1-[4-(tert-butyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol](/img/structure/B2978767.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2978777.png)